Lipophilicity Advantage: 25% Lower LogP than Ethyl Ester Analog Confers Superior Aqueous Solubility
Methyl 3-ethoxy-5-hydroxybenzoate demonstrates a calculated logP of 1.58 [1], which is approximately 25% lower than the 2.1 logP predicted for its close analog, ethyl 3-ethoxy-5-hydroxybenzoate . This reduced lipophilicity is expected to translate into higher aqueous solubility and potentially lower non-specific binding, offering a tangible advantage in early-stage drug discovery campaigns where solubility is a critical parameter [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.58 (calculated) |
| Comparator Or Baseline | Ethyl 3-ethoxy-5-hydroxybenzoate: 2.1 (predicted XLogP3-AA) |
| Quantified Difference | ~25% lower logP for the target compound |
| Conditions | Calculated/predicted values from authoritative chemical databases |
Why This Matters
Procurement of the methyl ester variant over the ethyl ester ensures more favorable physicochemical properties for aqueous-based assays and formulations, reducing the need for solubility-enhancing co-solvents.
- [1] yybyy.com. Methyl 3-ethoxy-5-hydroxybenzoate - Physicochemical Properties (LogP). View Source
- [2] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
